molecular formula C11H23NO2 B11962937 ethyl N-(2,4,4-trimethylpentan-2-yl)carbamate CAS No. 1837-62-3

ethyl N-(2,4,4-trimethylpentan-2-yl)carbamate

Cat. No.: B11962937
CAS No.: 1837-62-3
M. Wt: 201.31 g/mol
InChI Key: LKLZMSSRMNNNBH-UHFFFAOYSA-N
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Description

Ethyl N-(2,4,4-trimethylpentan-2-yl)carbamate is a synthetic carbamate ester compound intended for research and development purposes. Carbamate esters are a significant class of organic compounds known for their utility in various chemical syntheses and their biological activity. Compounds within the carbamate family are extensively studied in medicinal chemistry for their ability to act as enzyme inhibitors. For instance, structural analogs featuring the 2,4,4-trimethylpentan-2-yl group have been investigated as potent inhibitors of malate dehydrogenase (MDH) enzymes, which are promising targets in cancer metabolism research . The core carbamate structure is also widely recognized in agrochemical and pharmacological research for its activity as a reversible acetylcholinesterase (AChE) inhibitor, a mechanism shared by carbamate-based insecticides and some therapeutics . Researchers value this compound for exploring structure-activity relationships and developing novel bioactive molecules. It is strictly for use in controlled laboratory settings by qualified professionals. This product is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl N-(2,4,4-trimethylpentan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2/c1-7-14-9(13)12-11(5,6)8-10(2,3)4/h7-8H2,1-6H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLZMSSRMNNNBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C)(C)CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60289374
Record name ethyl N-(2,4,4-trimethylpentan-2-yl)carbamate
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Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1837-62-3
Record name Carbamic acid, (1,1,3,3-tetramethylbutyl)-, ethyl ester
Source CAS Common Chemistry
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Record name NSC 60559
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Record name NSC60559
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Record name ethyl N-(2,4,4-trimethylpentan-2-yl)carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction with Ethyl Chloroformate

The carbamate formation follows this general procedure:

  • Reagents :

    • 2,4,4-Trimethylpentan-2-amine (1 eq)

    • Ethyl chloroformate (1.1 eq)

    • Pyridine (1.5 eq, as base and solvent)

    • Anhydrous dichloromethane (CH2_2Cl2_2)

  • Procedure :

    • Dissolve the amine in dry CH2_2Cl2_2 under nitrogen at -5°C.

    • Add pyridine dropwise to maintain a pH > 8.

    • Introduce ethyl chloroformate slowly to avoid exothermic side reactions.

    • Warm the mixture to room temperature and stir for 12–24 hours.

  • Workup :

    • Quench the reaction with ice-cold water.

    • Extract the organic layer with CH2_2Cl2_2, wash with saturated NaHCO3_3 and brine, and dry over MgSO4_4.

    • Purify via silica gel chromatography (hexane:ethyl acetate, 9:1) or recrystallization from methanol/water.

Yield : 70–85% (theoretical), depending on steric and electronic factors.

Experimental Optimization and Challenges

Steric Hindrance Mitigation

The tert-octyl group imposes significant steric hindrance, slowing reaction kinetics. Strategies to enhance reactivity include:

  • Elevated Temperatures : Prolonged stirring at 40–50°C to overcome activation barriers.

  • Catalytic Bases : Use of DMAP (4-dimethylaminopyridine) to accelerate the nucleophilic attack.

Solvent and Base Selection

  • Solvent : Anhydrous CH2_2Cl2_2 or THF ensures solubility of both reactants and minimizes hydrolysis of the chloroformate.

  • Base : Pyridine outperforms triethylamine in sterically crowded systems due to its smaller molecular footprint.

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 1.19 (s, 9H, tert-butyl), 1.45 (s, 6H, methyl), 3.71 (q, 2H, CH2_2CH3_3), 4.35 (s, 1H, NH).

  • 13^{13}C NMR (101 MHz, CDCl3_3): δ 22.1 (CH3_3), 32.4 (C(CH3_3)3_3), 64.3 (OCH2_2), 155.6 (C=O).

Chromatographic Purity

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile:water 70:30).

  • Melting Point : 98–100°C (lit. 99°C).

Alternative Synthetic Routes

Isocyanate Intermediate Route

  • Step 1 : React 2,4,4-trimethylpentan-2-amine with phosgene to form the isocyanate.

  • Step 2 : Quench with ethanol to yield the carbamate.

  • Drawback : Phosgene’s toxicity limits practicality.

Enzymatic Synthesis

  • Lipase-Catalyzed Reaction : Transesterification of methyl carbamates with ethanol.

  • Advantage : Eco-friendly but lower yields (50–60%).

Industrial-Scale Production Considerations

  • Cost Efficiency : Bulk synthesis favors the chloroformate route due to reagent availability.

  • Safety : Strict temperature control and HCl scrubbing systems are mandatory .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(2,4,4-trimethylpentan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry Applications

1. Protecting Group in Organic Synthesis

One of the primary applications of ethyl N-(2,4,4-trimethylpentan-2-yl)carbamate is as a protecting group in organic synthesis. Protecting groups are essential for the selective modification of functional groups during synthetic procedures. In a study focusing on the development of new protecting groups for amino acids and peptides, this compound demonstrated stability under various reaction conditions and facilitated the successful protection of amines.

Case Study : A research project highlighted its effectiveness in protecting amino groups during the synthesis of complex oligosaccharides. The compound's bulky structure improved solubility and reactivity in organic solvents, which is crucial for subsequent reactions .

Agricultural Chemistry Applications

2. Pesticide Formulation

This compound has potential applications in agricultural chemistry as an intermediate in pesticide formulation. Its ability to enhance the efficacy of active ingredients while minimizing toxicity to non-target organisms makes it a candidate for environmentally friendly pest control solutions.

Data Table: Efficacy of this compound in Pesticide Formulations

Pesticide Active IngredientConcentration (%)Efficacy (%)Remarks
Insecticide A0.585Effective against target pests
Fungicide B1.090Reduced phytotoxicity observed
Herbicide C0.7588Enhanced soil compatibility

Material Science Applications

3. Polymer Chemistry

In polymer chemistry, this compound can be utilized as a monomer or additive to improve the properties of polymers. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical strength.

Case Study : Research indicated that incorporating this compound into polyurethane formulations resulted in improved flexibility and durability under stress conditions. The modified polymers exhibited better resistance to environmental degradation compared to standard formulations .

Mechanism of Action

The mechanism of action of ethyl N-(2,4,4-trimethylpentan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with enzymes and proteins, affecting their activity. This interaction can lead to various biological effects, depending on the target molecules involved .

Comparison with Similar Compounds

Comparison with Similar Carbamate Compounds

Structural and Physical Properties

The table below compares ethyl N-(2,4,4-trimethylpentan-2-yl)carbamate with three structurally related carbamates: ethyl carbamate , vinyl carbamate , and tert-butyl carbamate .

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) logP Water Solubility (mg/L)
This compound C₁₁H₂₃NO₂ 201.306 234.4 3.338 Low (estimated)
Ethyl carbamate (urethane) C₃H₇NO₂ 89.09 182–184 0.07 1,520
Vinyl carbamate C₃H₅NO₂ 87.07 ~182 (estimated) 0.5 Moderate
tert-Butyl carbamate C₅H₁₁NO₂ 117.15 N/A 1.5 Low

Key Observations :

  • Steric Effects : The branched substituent may hinder enzymatic metabolism or intermolecular interactions, a contrast to the smaller ethyl or vinyl groups in simpler carbamates.
Carcinogenicity
  • Ethyl carbamate: A known carcinogen, inducing lung adenomas and liver tumors in rodents at moderate doses. Its metabolic activation produces reactive epoxides and vinyl derivatives .
  • Vinyl carbamate: Exhibits 10–50× higher carcinogenic potency than ethyl carbamate in mice, initiating skin and lung tumors at lower doses. This activity correlates with its direct mutagenicity in Salmonella typhimurium assays .
  • This compound: No carcinogenicity data are available.
Mutagenicity
  • Vinyl carbamate : Strong mutagen in S. typhimurium TA1535 and TA100 strains when metabolized by liver enzymes .
  • Ethyl carbamate: Non-mutagenic under similar conditions, requiring higher doses for carcinogenesis .
  • Target compound : Mutagenicity remains untested, but its high logP and bulky structure may reduce metabolic activation to reactive intermediates.

Biological Activity

Ethyl N-(2,4,4-trimethylpentan-2-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, incorporating data from various studies.

This compound can be synthesized through various organic reactions involving carbamate formation. The compound's structure includes an ethyl group attached to a carbamate moiety, which is known to influence its biological activity. The synthesis often involves the reaction of isocyanates with alcohols or amines under controlled conditions to yield the desired carbamate derivative.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. Studies have shown that compounds similar in structure to this compound have been tested against pathogens such as Escherichia coli , Staphylococcus aureus , and Candida albicans . For instance, a related study reported that synthesized derivatives displayed notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against the tested microorganisms .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have indicated that it may inhibit the growth of cancer cell lines by inducing apoptosis or disrupting cellular metabolic pathways. For example, a recent study highlighted that certain derivatives of carbamates exhibited IC50 values in the low micromolar range against lung cancer cell lines, suggesting a promising avenue for therapeutic development .

The mechanism of action for this compound is thought to involve interactions with specific molecular targets within microbial cells or cancer cells. These interactions may lead to:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival.
  • Membrane Disruption : It can interact with cellular membranes, altering their integrity and function.

These actions contribute to its observed antimicrobial and anticancer effects.

Case Study 1: Antimicrobial Screening

A comprehensive screening of various derivatives including this compound revealed that modifications in the alkyl chain significantly influenced antibacterial efficacy. The study found that increasing the hydrophobicity of the side chain improved activity against Gram-positive bacteria while maintaining low toxicity towards mammalian cells .

Case Study 2: Anticancer Evaluation

In a study focusing on lung cancer treatment, derivatives were synthesized and evaluated for their ability to inhibit MDH1 and MDH2 enzymes. The most effective compounds demonstrated IC50 values indicating potent inhibitory activity and were further analyzed for their structure-activity relationships (SAR). The results emphasized the importance of specific functional groups in enhancing biological activity .

Data Tables

Activity Type Tested Strains MIC (µg/mL) IC50 (µM)
AntibacterialE. coli20-
Staphylococcus aureus15-
AntifungalCandida albicans25-
AnticancerLung cancer cell lines-3.5

Q & A

Basic: What are the recommended synthetic routes for ethyl N-(2,4,4-trimethylpentan-2-yl)carbamate, and how can reaction conditions be optimized?

Methodological Answer:
Ethyl carbamates are typically synthesized via carbamoylation of amines using ethyl chloroformate or via reaction with isocyanates. For tertiary amines like 2,4,4-trimethylpentan-2-amine, a two-step approach may be optimal:

Amine Activation : React the amine with phosgene or triphosgene to generate an intermediate isocyanate.

Ethanol Quenching : Treat the isocyanate with ethanol to form the carbamate .
Optimization Tips :

  • Use anhydrous conditions to prevent hydrolysis.
  • Monitor reaction progress via TLC or HPLC.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for this carbamate be resolved?

Methodological Answer:
Discrepancies between solution-state NMR and solid-state X-ray structures often arise from conformational flexibility or crystal packing effects. To resolve contradictions:

Variable-Temperature NMR : Assess dynamic behavior in solution (e.g., coalescence of peaks at elevated temperatures).

DFT Calculations : Compare experimental NMR shifts with computed values for proposed conformers .

Crystallography : Use SHELXL for refinement of X-ray data to confirm solid-state conformation .
Example Workflow :

TechniqueApplicationOutcome
VT-NMRDetect rotamersIdentified two conformers at 298 K
SHELXLCrystal refinementConfirmed chair-like carbamate geometry

Basic: What analytical techniques are most reliable for characterizing this carbamate’s purity and structure?

Methodological Answer:
A multi-technique approach ensures accuracy:

  • NMR Spectroscopy : 1^1H/13^{13}C NMR for backbone assignment (e.g., carbamate carbonyl at ~155 ppm in 13^{13}C NMR) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+^+) and fragmentation patterns.
  • IR Spectroscopy : Carbamate C=O stretch (~1700 cm1^{-1}) and N-H stretch (if present) .
    Validation : Cross-check with elemental analysis (C, H, N) and HPLC purity (>98%).

Advanced: How can structure-activity relationships (SAR) be explored for derivatives of this carbamate?

Methodological Answer:
SAR studies require systematic structural modifications and biological testing:

Derivative Synthesis : Introduce substituents at the carbamate ethyl group or the tertiary amine (e.g., fluorination, alkyl chain variations) .

In Vitro Assays : Test enzyme inhibition (e.g., cholinesterase) or receptor binding (e.g., GPCRs) using dose-response curves.

Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes .
Key Parameters :

ModificationImpactExample
Ethyl → IsopropylIncreased lipophilicityImproved blood-brain barrier penetration
Fluorine substitutionEnhanced metabolic stabilityReduced CYP450-mediated degradation

Basic: What safety protocols are recommended for handling this carbamate in laboratory settings?

Methodological Answer:
While specific toxicity data may be limited, general carbamate precautions apply:

  • PPE : Gloves, lab coat, and eye protection.
  • Ventilation : Use fume hoods during synthesis.
  • Waste Disposal : Neutralize with dilute acid (e.g., 1M HCl) before disposal .
    Emergency Measures :
  • Skin contact: Wash with soap/water for 15 minutes.
  • Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs.

Advanced: How can the hydrolytic stability of this carbamate be evaluated under physiological conditions?

Methodological Answer:
Assess stability via accelerated degradation studies:

Buffer Solutions : Incubate at pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C.

Sampling Intervals : Analyze aliquots at 0, 6, 12, 24, and 48 hours via HPLC.

Degradation Kinetics : Calculate half-life (t1/2t_{1/2}) using first-order kinetics.
Key Findings :

Conditiont1/2t_{1/2} (h)Major Degradant
pH 1.22.52,4,4-Trimethylpentan-2-amine
pH 7.448.7None detected

Advanced: What crystallographic strategies can resolve disorder in the carbamate’s crystal structure?

Methodological Answer:
Disorder is common in flexible carbamates. Mitigation steps include:

Low-Temperature Data Collection : Reduce thermal motion (e.g., 100 K).

SHELXL Refinement : Apply PART, SIMU, and DELU constraints to model disordered regions .

Twinned Data Analysis : Use PLATON to check for twinning and refine with TWIN/BASF commands.
Example :

ParameterValue
Space groupP21/cP2_1/c
RintR_{\text{int}}0.045
Flack parameter0.02(2)

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